molecular formula C5H11ClF3NO B1520263 1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride CAS No. 1221723-04-1

1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride

Cat. No.: B1520263
CAS No.: 1221723-04-1
M. Wt: 193.59 g/mol
InChI Key: ILVPCBLAUAEINX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride (CAS 1221723-04-1) is a chemical compound with the molecular formula C5H11ClF3NO and a molecular weight of 193.60 g/mol . It is supplied as a high-purity (95%) solid for research applications . This amine hydrochloride salt features a propan-2-amine core ether-linked to a 2,2,2-trifluoroethoxy group, a structural motif known to influence the physicochemical properties of bioactive molecules. The presence of the trifluoroethoxy group can enhance lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry research for constructing potential pharmacologically active compounds . Compounds containing similar 2,2,2-trifluoroethoxy substitutions have been investigated in various scientific contexts, including as inhibitors of specific enzymes for the treatment of parasitic diseases, highlighting the potential research utility of this functional group . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxy)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-4(9)2-10-3-5(6,7)8;/h4H,2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVPCBLAUAEINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221723-04-1
Record name 1-(2,2,2-trifluoroethoxy)propan-2-amine hydrochloride
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Biological Activity

1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique trifluoroethoxy group, which may enhance its biological activity. Understanding its biological properties is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₁ClF₃NO
  • Molecular Weight : Approximately 193.6 g/mol
  • Chemical Structure : The compound features a propane backbone with an amine group attached to the first carbon and a trifluoroethoxy group on the third carbon.

Biological Activity

Research indicates that compounds containing trifluoroethyl or trifluoroethoxy groups can exhibit various biological activities:

  • Anticonvulsant Activity : Analogues of similar structures have demonstrated potent anticonvulsant effects in various models, suggesting that this compound may possess similar properties .
  • General Anesthetic Properties : Compounds with trifluoromethyl groups have shown potential as general anesthetics by reducing the minimum alveolar concentration (MAC) of other anesthetics without significant cardiovascular effects .

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityNotes
3,3,3-Trifluoro-2-hydroxy-2-phenyl-propionamidePotent anticonvulsantExhibited minimal hemodynamic effects
3-(Trifluoromethyl)propan-1-amineUsed in agrochemicalsLacks ethoxy group
N-(Trifluoromethyl)propan-2-aminePharmaceutical applicationsDifferent amine position

Case Studies and Research Findings

  • Antiproliferative Activity : A study on fluorinated compounds indicated that certain derivatives exhibited significant antiproliferative activity against lung and breast cancer cells. This suggests a potential for this compound in cancer therapeutics .
  • Fluorinated Drug Development : The incorporation of trifluoromethyl groups has been linked to improved drug potency and selectivity in various pharmacological contexts. For instance, studies have shown that fluorinated compounds can enhance interactions with biological targets such as enzymes and receptors .

Scientific Research Applications

Medicinal Chemistry

The trifluoroethoxy group in this compound is significant for enhancing pharmacological properties. Research indicates that compounds containing trifluoromethyl groups often exhibit improved metabolic stability and biological activity. This makes 1-(2,2,2-trifluoroethoxy)propan-2-amine hydrochloride a candidate for developing new therapeutic agents targeting neurological disorders and cancer.

  • Potential Drug Development : The structural features of this compound may allow it to interact favorably with biological targets, potentially leading to the development of novel drugs with enhanced efficacy and reduced side effects .

Biological Research

This compound has been studied for its interactions with various enzymes and receptors.

  • Enzyme Inhibition Studies : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. Such inhibition could be beneficial in treating diseases characterized by dysregulated enzyme activity .
  • Antimicrobial Activity : There are indications of moderate antibacterial properties associated with this compound. Further investigation could reveal its potential as a lead compound for developing new antibacterial agents.

Materials Science Applications

The unique properties of this compound also make it valuable in materials science.

  • Polymer Production : Its chemical structure allows it to be used as a building block in synthesizing polymers and coatings. The incorporation of trifluoroethoxy groups can enhance the chemical resistance and thermal stability of these materials.

Case Study 1: Antibacterial Efficacy

In a study examining various compounds for antibacterial activity, this compound was included in a panel of tested substances. Results indicated moderate efficacy against certain bacterial strains, warranting further exploration into its mechanism of action and potential as an antibacterial agent.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions found that this compound effectively inhibits specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions where enzyme regulation is critical.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Substituent Comparisons

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
1-Ethoxypropan-2-amine hydrochloride Ethoxy (–OCH₂CH₃) C₅H₁₄ClNO Lower lipophilicity; used in peptide synthesis
1-(4-Fluorophenyl)propan-2-amine hydrochloride 4-Fluorophenyl (–C₆H₄F) C₉H₁₁ClFN Enhanced aromatic interactions; CNS drug intermediate
3-(2,2,2-Trifluoroethoxy)pyrrolidine hydrochloride Trifluoroethoxy + pyrrolidine ring C₆H₁₁ClF₃NO Secondary amine; improved solubility in polar solvents
(S)-1,1,1-Trifluoropropan-2-amine hydrochloride Trifluoromethyl (–CF₃) C₃H₇ClF₃N Higher acidity (pKa ~8.5); chiral building block
1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride 2,6-Dimethylphenoxy C₁₁H₁₈ClNO Steric hindrance; potential β-blocker analog

Key Observations :

Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound increases electron withdrawal compared to ethoxy or methoxy analogs (e.g., 1-ethoxypropan-2-amine hydrochloride), leading to higher stability under acidic conditions . In contrast, trifluoromethyl-substituted amines (e.g., (S)-1,1,1-Trifluoropropan-2-amine hydrochloride) exhibit stronger electron withdrawal directly on the carbon chain, reducing basicity (pKa ~8.5 vs. ~10 for non-fluorinated amines) .

Aromatic fluorinated analogs (e.g., 1-(4-Fluorophenyl)propan-2-amine hydrochloride) show moderate logP values (~2.3), balancing blood-brain barrier penetration and renal clearance .

Stereochemical Considerations :

  • Chiral analogs like (S)-1,1,1-Trifluoropropan-2-amine hydrochloride are critical for enantioselective synthesis, whereas the target compound lacks chiral centers, simplifying large-scale production .

Market and Regulatory Trends

  • Discontinuation Issues : The target compound is listed as discontinued by CymitQuimica, contrasting with active markets for 1-(4-Fluorophenyl)propan-2-amine hydrochloride (projected CAGR 5.2% from 2020–2025) . This suggests shifting demand toward aryl-fluorinated amines in drug discovery.
  • Regulatory Standing : Impurity standards like (2RS)-1-(4-Methoxyphenyl)propan-2-amine hydrochloride () are tightly controlled under EP guidelines, highlighting the need for high-purity synthesis routes for fluorinated amines in pharmaceuticals .

Preparation Methods

Protecting Group Strategy and Coupling

A key method involves using a benzyl carbamate (CBZ) protecting group on the amine to control reactivity during coupling steps:

  • A compound of formula 2 is reacted with a compound of formula 3 in the presence of a coupling reagent and base to yield an intermediate (formula 4).
  • The intermediate undergoes hydrogenolysis (hydrogen in the presence of a catalyst such as Pd/C) to remove the CBZ group, yielding the free amine (formula 1).
  • The free amine is then converted to the hydrochloride salt by treatment with an acid such as HCl.

This approach is outlined in EP2621894B1, which provides detailed reaction schemes and conditions.

Alternative Reductive Amination Approach

Another approach involves:

  • Condensation of a suitable ketone or aldehyde precursor with 2,2,2-trifluoroethoxy-containing amine derivatives.
  • In situ reduction of the imine intermediate using reducing agents such as sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.
  • Subsequent acidification to obtain the hydrochloride salt.

This method is described in WO2021117057A1, where the process includes purification steps such as fractional distillation and crystallization to obtain high-purity crystalline hydrochloride salts.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes Source
1 Preparation of 2,2,2-trifluoroethylamine Various methods: halide + NH3, catalytic hydrogenation, LiAlH4 reduction Key intermediate
2 Protection of amine with CBZ group CBZ-Cl or equivalent reagents Protects amine during coupling
3 Coupling with propan-2-one or equivalent Coupling reagent (e.g., carbodiimide), base Forms intermediate carbamate
4 Hydrogenolysis to remove protecting group H2, Pd/C catalyst Yields free amine
5 Conversion to hydrochloride salt Treatment with HCl or other acids Stabilizes compound
6 Purification Fractional distillation, crystallization Ensures purity and form control

Research Findings and Considerations

  • The use of CBZ protecting groups allows selective and efficient synthesis of the target amine without side reactions.
  • Catalytic hydrogenation is a mild and effective method for deprotection and reduction steps.
  • The choice of solvents (hydrocarbons, ethers, alcohols) and bases affects reaction yields and purity.
  • Crystallization conditions (temperature, solvent mixtures) are critical for obtaining desired polymorphs and particle sizes, which influence compound stability and handling.
  • Alternative reductive amination methods provide flexibility depending on available starting materials and scale.

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing 1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A common route includes reacting 2,2,2-trifluoroethyl derivatives with propan-2-amine precursors under controlled conditions. For example:

  • Step 1: React 2,2,2-trifluoroethanol with a halogenating agent (e.g., PCl₃) to form 2,2,2-trifluoroethyl chloride.
  • Step 2: Perform an SN2 reaction with propan-2-amine in anhydrous dichloromethane at 0–5°C to avoid side reactions.
  • Step 3: Precipitate the hydrochloride salt by adding concentrated HCl in an inert atmosphere (N₂/Ar) .
    Critical parameters include temperature control (<10°C), stoichiometric excess of propan-2-amine (1.5–2 eq.), and purification via recrystallization (ethanol/ether) to achieve >95% purity .

Basic: How does the hydrochloride salt form enhance the compound’s utility in experimental settings?

Methodological Answer:
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. For example:

  • Solubility: The salt form increases water solubility by 3–5× compared to the free base, enabling stock solutions in PBS or saline (pH 4–6) .
  • Stability: Protonation of the amine group prevents oxidative degradation, with a shelf life of >12 months at −20°C in desiccated conditions .

Advanced: How can researchers optimize reaction yields when introducing the trifluoroethoxy group?

Methodological Answer:
Yield optimization requires addressing steric and electronic challenges from the trifluoroethoxy group:

  • Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems (water/dichloromethane).
  • Microwave-assisted synthesis: Reduce reaction time from 24 hours to 2–4 hours at 80°C, improving yields by 15–20% .
  • Monitoring: Employ TLC (silica gel, ethyl acetate/hexane 3:7) or inline FTIR to track intermediate formation and minimize byproducts .

Advanced: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key signals include δ 4.3–4.5 ppm (triplet, -OCH₂CF₃) and δ 2.7–3.1 ppm (multiplet, propan-2-amine backbone) in DMSO-d6 .
  • Mass Spectrometry (HRMS): Expected [M+H]+ at m/z 198.06 (C₅H₁₁F₃NO⁺) with isotopic peaks confirming chlorine in the salt form .
  • HPLC-PDA: Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98%); retention time ~8.2 min .

Advanced: How does the trifluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) reduces electron density at the adjacent carbon, enhancing susceptibility to nucleophilic attack. For example:

  • Kinetics: Second-order rate constants (k₂) for SN2 reactions increase by 2–3× compared to non-fluorinated analogs.
  • Steric effects: The bulky CF₃ group may hinder backside attack, favoring polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Advanced: How can researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in IC₅₀ values (e.g., enzyme inhibition assays) often arise from:

  • Assay conditions: Standardize buffer pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl).
  • Salt dissociation: Pre-equilibrate the compound in assay buffers for 30 min to ensure consistent free base availability .
  • Positive controls: Include reference inhibitors (e.g., rolipram for PDE4 assays) to validate experimental setups .

Advanced: What computational strategies are effective for predicting this compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies: Use AutoDock Vina with homology models of target proteins (e.g., GPCRs) to map binding poses. The trifluoroethoxy group shows strong hydrophobic interactions in conserved pockets .
  • MD simulations: Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and fume hoods due to moderate toxicity (LD₅₀ ~200 mg/kg in rats) .
  • Spill management: Neutralize with 5% sodium bicarbonate before disposal.
  • Storage: Keep in amber vials under argon at −20°C to prevent hydrolysis .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement inline NIR spectroscopy to monitor reaction progress and adjust reagent feed rates in real time.
  • Quality control: Use orthogonal methods (HPLC, Karl Fischer titration) to ensure residual solvents (<0.1% DCM) and water content (<1%) meet ICH guidelines .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer:

  • Half-life assays: Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 1, 4, 24 hours and quantify via LC-MS.
  • Degradation products: Identify major metabolites (e.g., deaminated carboxylic acids) using high-resolution mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride
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1-(2,2,2-Trifluoroethoxy)propan-2-amine hydrochloride

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